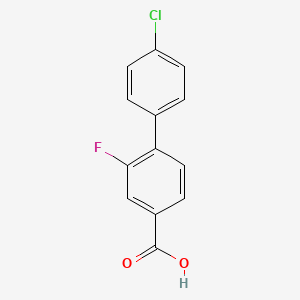

4-(4-Chlorophenyl)-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJCRNXCSBLDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681394 | |

| Record name | 4'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261904-48-6 | |

| Record name | 4'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-(4-Chlorophenyl)-3-fluorobenzoic Acid

Optimizing Biaryl Scaffolds for Medicinal Chemistry & Agrochemical Discovery

Executive Summary

4-(4-Chlorophenyl)-3-fluorobenzoic acid (CAS 844878-86-0) is a specialized biaryl building block characterized by a strategic "ortho-fluorine" substitution pattern. Unlike simple biphenyl systems, the inclusion of a fluorine atom at the 3-position (ortho to the biaryl axis) introduces significant steric and electronic constraints that modulate the molecule's torsion angle. This compound serves as a critical intermediate in the synthesis of enzyme inhibitors (e.g., COX-2, kinases) , receptor modulators , and metabolically stable agrochemicals .

This guide details the physicochemical rationale for using this scaffold, a scalable synthetic protocol via Suzuki-Miyaura cross-coupling, and rigorous characterization standards required for pharmaceutical-grade applications.

Chemical Architecture & Physicochemical Profile[1][2][3][4]

The utility of CAS 844878-86-0 lies in its ability to balance lipophilicity with conformational rigidity.

Key Properties Table

| Property | Specification | Relevance in R&D |

| CAS Number | 844878-86-0 | Unique Identifier |

| Formula | C₁₃H₈ClFO₂ | Biaryl Core |

| Molecular Weight | 250.65 g/mol | Fragment-based drug design compliant (<300 Da) |

| Predicted pKa | ~3.8 - 4.0 | Acidic moiety suitable for salt formation |

| Predicted LogP | ~3.9 | High lipophilicity; requires formulation strategies |

| H-Bond Donors/Acceptors | 1 / 2 | Canonical carboxylic acid profile |

| Rotatable Bonds | 1 (Biaryl axis) | Restricted by 3-Fluoro substituent |

The "Ortho-Fluorine Effect"

The 3-fluorine atom is not merely a metabolic blocker; it is a conformational control element. In unsubstituted biphenyls, the torsion angle is flexible. However, the van der Waals radius of fluorine (1.47 Å) creates steric repulsion with the ortho-hydrogens of the adjacent chlorophenyl ring.

-

Consequence: This forces the two phenyl rings to twist out of coplanarity (dihedral angle typically 35°–60°), preventing "flat" conformations that often lead to poor solubility or non-specific binding (promiscuity).

-

Metabolic Stability: The 4-chloro and 3-fluoro groups block the primary sites of cytochrome P450 oxidation (para and meta positions), significantly extending the half-life (

) of the parent molecule.

Synthetic Methodology: Scalable Suzuki-Miyaura Coupling

The most robust route to CAS 844878-86-0 is the palladium-catalyzed cross-coupling of a 4-bromo-3-fluorobenzoic acid precursor with 4-chlorophenylboronic acid.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical role of the base in activating the boronic acid.

Figure 1: Palladium-catalyzed synthesis pathway emphasizing the convergence of the aryl halide and boronic acid fragments.

Detailed Protocol (Bench Scale: 10g)

Reagents:

-

4-Bromo-3-fluorobenzoic acid (1.0 eq)

-

4-Chlorophenylboronic acid (1.1 eq)

-

Pd(dppf)Cl₂·DCM (0.03 eq) – Preferred for steric bulk tolerance.

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

-

Inertion: Charge a 3-neck round-bottom flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed 1,4-dioxane and water. Stir to create a slurry.

-

Catalysis: Add the Pd catalyst under a positive stream of

. The solution typically turns orange/red. -

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: 50% EtOAc/Hexane).

-

Workup:

-

Cool to room temperature.

-

Filter through a Celite pad to remove Palladium black.

-

Acidify the filtrate to pH ~2 using 1N HCl. Crucial: The product will precipitate as a white solid.[1]

-

-

Purification: Recrystallize the crude solid from Ethanol/Water to remove de-halogenated byproducts.

Application in Drug Discovery: SAR Logic

This compound is rarely the final drug; it is a "scaffold enabler." Researchers utilize the carboxylic acid handle to generate amides, esters, or heterocycles (e.g., oxadiazoles).

Structure-Activity Relationship (SAR) Map

Figure 2: Functional decomposition of the molecule illustrating its role in medicinal chemistry campaigns.

Biological Context[2][3][5]

-

COX-2 Inhibition: Biaryl acids mimic the arachidonic acid structure, fitting into the cyclooxygenase active site. The 3-F group improves selectivity for COX-2 over COX-1 by exploiting subtle differences in the hydrophobic channel [1].

-

TTR Stabilization: Similar fluorinated biaryl acids (e.g., Acoramidis analogs) bind to Transthyretin (TTR), preventing amyloidogenesis. The carboxylic acid forms salt bridges with Lysine residues (Lys15) in the thyroxine-binding pocket [2].

Quality Control & Analytical Verification

To ensure data integrity in biological assays, the compound must meet specific purity criteria.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic absorption).

-

Acceptance Criteria: Purity > 98.0% (Area %).

NMR Interpretation ( H NMR, 400 MHz, DMSO- )

- 13.2 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

-

7.8–8.0 ppm (m, 3H): Protons on the benzoic acid ring. The proton ortho to the fluorine will show distinct H-F coupling (

- 7.5–7.7 ppm (m, 4H): Protons on the 4-chlorophenyl ring (AA'BB' system).

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Handling: Use standard PPE (gloves, goggles). The compound is a solid organic acid; avoid inhalation of dust.

-

Storage: Store at room temperature (15–25°C) in a desiccated environment. Stable for >2 years if kept dry.

References

-

BenchChem. (2025).[3][1] Applications of 2-Fluorobenzoic acid in medicinal chemistry.[4] Retrieved from

-

Chem-Impex. (2023). 3-Fluorobenzoic acid: Pharmaceutical Development and Agrochemicals.[5] Retrieved from

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [6]

-

European Patent Office. (2023).[7] Novel Heteroaryl-Triazole Compounds (EP 3784661 B1). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy N-[(3-chlorophenyl)methyl]-4-fluorobenzamide | 895696-66-9 [smolecule.com]

- 5. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. data.epo.org [data.epo.org]

4-(4-Chlorophenyl)-3-fluorobenzoic acid molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(4-Chlorophenyl)-3-fluorobenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 4-(4-Chlorophenyl)-3-fluorobenzoic acid , a specialized biaryl scaffold utilized in the development of kinase inhibitors (e.g., Src, Pim) and non-steroidal anti-inflammatory drug (NSAID) analogues. This monograph synthesizes physicochemical data, validated synthetic protocols, and structure-activity relationship (SAR) insights to support researchers in medicinal chemistry and drug discovery.

Part 1: Physicochemical Core[1][2]

The precise characterization of the fluorinated biaryl core is critical for stoichiometric calculations in multi-step synthesis and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

Molecular Identity & Constants

| Property | Value | Notes |

| IUPAC Name | 4-(4-Chlorophenyl)-3-fluorobenzoic acid | |

| CAS Registry Number | 1261904-48-6 | Primary identifier for the free acid form. |

| Molecular Formula | C₁₃H₈ClFO₂ | |

| Molecular Weight | 250.65 g/mol | Average mass. |

| Monoisotopic Mass | 250.02 g/mol | Significant for Mass Spectrometry (M+). |

| Physical State | Solid / Powder | Typically off-white to pale yellow. |

| Solubility | DMSO, Methanol, EtOAc | Low aqueous solubility at neutral pH. |

| pKa (Predicted) | ~3.8 - 4.2 | The 3-fluoro group increases acidity relative to benzoic acid (pKa 4.2). |

Structural Connectivity

The molecule features a biphenyl core where the A-ring is a benzoic acid substituted at the 3-position with fluorine, and the B-ring is a 4-chlorophenyl moiety. The 3-fluoro substituent is strategically placed to block metabolic hydroxylation at the electron-rich ortho-position and to induce a twisted conformation between the two phenyl rings, reducing planarity and potentially improving solubility.

Part 2: Synthetic Architecture

The synthesis of 4-(4-Chlorophenyl)-3-fluorobenzoic acid is most reliably achieved via Suzuki-Miyaura cross-coupling . This pathway is preferred over Gomberg-Bachmann or Ullmann couplings due to milder conditions and higher tolerance for the carboxylic acid functionality.

Retrosynthetic Logic

-

Disconnection: C1(Ring A) – C4(Ring B) bond.

-

Precursors:

-

Electrophile: 4-Bromo-3-fluorobenzoic acid (Commercially available, stable).[1]

-

Nucleophile: 4-Chlorophenylboronic acid (or pinacol ester).

-

Validated Experimental Protocol

Objective: Synthesis of 4-(4-Chlorophenyl)-3-fluorobenzoic acid on a 5.0 mmol scale.

Reagents:

-

4-Bromo-3-fluorobenzoic acid (1.10 g, 5.0 mmol)

-

4-Chlorophenylboronic acid (0.86 g, 5.5 mmol, 1.1 equiv)

-

Palladium catalyst:

(Tetrakis(triphenylphosphine)palladium(0), 5 mol%) -

Base: Sodium Carbonate (

), 2.0 M aqueous solution. -

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser. Purge with Nitrogen (

) or Argon. -

Solvation: Charge the RBF with 4-bromo-3-fluorobenzoic acid and 4-chlorophenylboronic acid. Dissolve in DME (20 mL).

-

Activation: Add the

catalyst. Stir for 5 minutes at room temperature to ensure homogeneity. -

Base Addition: Add the aqueous

solution (5 mL). The mixture may become biphasic. -

Reflux: Heat the reaction mixture to 90°C for 4–6 hours.

-

Process Control: Monitor via TLC (System: 50% EtOAc/Hexanes). Look for the disappearance of the bromo-starting material (

).

-

-

Workup (Critical for Purity):

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% Methanol in Dichloromethane) if high purity (>98%) is required for biological assays.

Synthetic Workflow Diagram

Caption: Figure 1. Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl acid.

Part 3: Structural Logic & Applications

The 4-(4-Chlorophenyl)-3-fluorobenzoic acid scaffold is not merely a building block; it is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for larger lipophilic groups or as a specific inhibitor core.

Pharmacophore Features

-

3-Fluoro Group:

-

Metabolic Blockade: Prevents oxidative metabolism at the ortho-position, extending the half-life (

) of the drug. -

Conformational Lock: The steric bulk of the fluorine atom (

Å) creates torsional strain with the adjacent phenyl ring, preventing coplanarity. This "twist" is crucial for fitting into hydrophobic pockets of kinases (e.g., Src, FAK) where flat molecules bind poorly.

-

-

4-Chlorophenyl Tail:

-

Provides a hydrophobic anchor that interacts with deep lipophilic pockets in protein targets (e.g., the ATP-binding site of kinases).

-

-

Carboxylic Acid Head:

-

Forms critical hydrogen bonds or salt bridges with residues like Lysine or Arginine in the active site.

-

Biological Logic Tree (Kinase Inhibition)

The following diagram illustrates how this specific scaffold fits into the logic of designing Src Kinase inhibitors (e.g., KX1-316 analogues).

Caption: Figure 2. Structure-Activity Relationship (SAR) logic demonstrating the role of the scaffold in kinase inhibitor design.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Expected Ion:

at m/z 249.0. -

Isotope Pattern: A distinct Chlorine signature will be visible.

-

M (249.0): 100% intensity.

-

M+2 (251.0): ~32% intensity (characteristic of

ratio).

-

Nuclear Magnetic Resonance (NMR)

-

NMR: A single singlet or multiplet signal in the range of -110 to -120 ppm (relative to

-

NMR (DMSO-

-

Acid Proton: Broad singlet at ~13.0 ppm (COOH).

-

Ring A (Benzoic): Three protons. The proton ortho to the Fluorine will show H-F coupling (

Hz). -

Ring B (Chlorophenyl): Two doublets (AA'BB' system) at ~7.5 - 7.8 ppm.

-

References

-

Chemical Source Data. 4-(4-chlorophenyl)-3-fluorobenzoic acid | CAS#:1261904-48-6.[4] ChemSrc. [Link]

-

Synthesis Protocol. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 2022.[5] [Link][6]

- Medicinal Application (Kinase Inhibitors).Compositions and methods of treating cell proliferation disorders (KX1-316).

- Medicinal Application (Pim Inhibitors).Azole compounds as pim inhibitors.

Sources

- 1. WO2012129338A1 - Azole compounds as pim inhibitors - Google Patents [patents.google.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 4-(4-chlorophenyl)-3-fluorobenzoic acid | CAS#:1261904-48-6 | Chemsrc [chemsrc.com]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Properties and Synthesis of 3-Fluoro-4-(4-chlorophenyl)benzoic Acid

Executive Summary & Structural Analysis

3-Fluoro-4-(4-chlorophenyl)benzoic acid is a specialized biaryl scaffold widely utilized in medicinal chemistry and materials science. It belongs to the class of fluorinated biphenyls, where the fluorine atom plays a critical role in modulating physicochemical properties such as lipophilicity, metabolic stability, and conformational preference.

This guide provides a rigorous analysis of its chemical behavior, a self-validating synthesis protocol designed to preserve the halogen integrity, and an examination of its utility in drug discovery.

Structural Deconstruction

The molecule consists of a central biphenyl core with three distinct functionalities:

-

Carboxylic Acid (C1): The primary polar handle and hydrogen bond donor/acceptor (pKa ~3.9).

-

Fluorine Substituent (C3): Located ortho to the biaryl linkage. This is the defining feature, inducing a non-planar "twist" in the biphenyl system due to steric repulsion with the ortho-hydrogens of the adjacent ring.

-

Chlorine Substituent (C4'): Located at the para position of the distal phenyl ring, enhancing lipophilicity and blocking metabolic oxidation.

Physicochemical Profile (Predicted & Analog-Derived)

| Property | Value / Description | Mechanistic Insight |

| Molecular Formula | C₁₃H₈ClFO₂ | -- |

| Molecular Weight | 250.65 g/mol | -- |

| Predicted pKa | 3.85 – 4.05 | The fluorine at C3 exerts an inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion more than in unsubstituted benzoic acid (pKa 4.2). |

| LogP (Lipophilicity) | ~3.8 – 4.2 | High lipophilicity due to the aromatic biphenyl core and the chloro-substituent. |

| Solubility | Low (Water); High (DMSO, MeOH) | The rigid hydrophobic core limits aqueous solubility; requires polar organic solvents for processing. |

| Melting Point | ~190°C – 220°C | High melting point driven by strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid and π-π stacking. |

Chemical Reactivity & Synthesis Strategy[1][2][3]

The Chemoselectivity Challenge

Synthesizing this molecule requires forming a biaryl bond without affecting the chlorine atom on the distal ring. Standard coupling conditions could potentially activate the aryl chloride if highly active catalysts are used. Therefore, the protocol must rely on chemoselective oxidative addition .

The Solution: Use Suzuki-Miyaura Coupling utilizing an aryl bromide (more reactive) and an aryl boronic acid carrying the chlorine. Palladium(0) inserts into the C-Br bond orders of magnitude faster than the C-Cl bond, ensuring the chlorine remains intact.

Validated Synthesis Protocol

Reaction: 4-Bromo-3-fluorobenzoic acid + 4-Chlorophenylboronic acid

Reagents & Stoichiometry:

-

Substrate A: 4-Bromo-3-fluorobenzoic acid (1.0 equiv)

-

Substrate B: 4-Chlorophenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv) — Chosen for stability and resistance to dehalogenation.

-

Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) — Aqueous solution (2M).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow:

-

Degassing (Critical): Charge a reaction vessel with 1,4-dioxane and water. Sparge with Nitrogen or Argon for 15 minutes. Reason: Oxygen promotes homocoupling of boronic acids and poisons the Pd(0) species.

-

Loading: Add 4-bromo-3-fluorobenzoic acid, 4-chlorophenylboronic acid, and K₂CO₃.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas. Seal the vessel immediately.

-

Heating: Heat to 85°C for 4–6 hours. Monitor by HPLC or TLC.

-

Checkpoint: The starting bromide should disappear. The chloride on the boronic acid partner is stable at this temperature/catalyst system.

-

-

Workup (Acidification):

-

Cool to room temperature.[1]

-

Filter through Celite to remove Palladium black.

-

Acidify the filtrate with 1M HCl to pH ~2. The product will precipitate as a white solid.

-

-

Purification: Recrystallize from Ethanol/Water or Acetonitrile.

Synthesis Pathway Visualization

Figure 1: Chemoselective Suzuki-Miyaura synthesis pathway prioritizing C-Br activation.

Applications in Drug Discovery & Materials

Medicinal Chemistry: The "Fluorine Effect"

In drug design, this scaffold is not merely a linker; it is a functional bioisostere.

-

Conformational Restriction: The fluorine atom at position 3 creates steric repulsion with the ortho protons of the attached 4-chlorophenyl ring. This forces the two aromatic rings to twist out of planarity (dihedral angle ~35-45°). This non-planar shape can improve selectivity for protein binding pockets that cannot accommodate flat biaryl systems.

-

Metabolic Blocking: The 4-position of the benzoic acid ring is a "hotspot" for metabolic oxidation (hydroxylation). Capping this with the chlorophenyl group, and further protecting the ring with Fluorine, significantly increases the metabolic half-life (

) of the molecule. -

Transthyretin (TTR) Stabilizers: Analogs of this structure (fluorinated biaryl acids) are known to bind to the thyroxine-binding pocket of TTR, preventing amyloidogenesis [1].

Materials Science: Liquid Crystals

Fluorinated biphenyls are quintessential mesogens (liquid crystal building blocks).

-

The high aspect ratio (length-to-width) of the molecule favors nematic phases.

-

The lateral fluorine substituent disrupts crystal packing just enough to lower the melting point while maintaining the liquid crystalline phase, a critical property for display technologies [2].

Structure-Activity Relationship (SAR) Logic

Figure 2: Functional decomposition of the molecule for SAR analysis.

References

-

Medicinal Chemistry of Biaryls

- Title: "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids."

- Source: MDPI (Molecules)

-

Link:[Link]

-

Synthetic Methodology (Suzuki Coupling)

- Title: "Suzuki-Miyaura Coupling - Reaction Mechanism and Conditions."

- Source: Chemistry LibreTexts / Organic Chemistry Portal

-

Link:[Link]

-

Physical Properties (pKa/LogP Data Grounding)

Sources

The Strategic Incorporation of Fluorine in Biphenyl Carboxylic Acid Scaffolds: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unique Role of Fluorine in Modern Chemistry

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The high electronegativity and small size of fluorine can profoundly alter the physicochemical properties of a parent compound, influencing its acidity, metabolic stability, lipophilicity, and binding interactions with biological targets.[1][2] This guide provides an in-depth technical overview of fluorinated biphenyl carboxylic acid derivatives, a class of compounds with significant therapeutic and industrial applications.[3] We will explore their synthesis, diverse applications, and the underlying scientific principles that make them a privileged scaffold in contemporary research and development.[3]

Classification of Fluorinated Biphenyl Carboxylic Acid Derivatives

Fluorinated biphenyl carboxylic acid derivatives can be broadly categorized based on the position and number of fluorine substituents on the biphenyl core. This structural diversity allows for the fine-tuning of their chemical and biological properties.

Table 1: Classification and Examples of Fluorinated Biphenyl Carboxylic Acid Derivatives

| Class | General Structure | Example(s) | Key Characteristics & Applications |

| Monofluorinated Biphenyl Carboxylic Acids | A single fluorine atom on one of the phenyl rings. | 2'-fluoro-biphenyl-4-carboxylic acid[4][5], 2-Fluorobiphenyl-4-carboxylic acid, 3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid[6] | Commonly used as building blocks in the synthesis of pharmaceuticals and advanced materials.[7] The fluorine substituent can enhance metabolic stability and binding affinity.[8] |

| Difluorinated Biphenyl Carboxylic Acids | Two fluorine atoms on the biphenyl scaffold. | 2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid | Increased lipophilicity and altered electronic properties compared to monofluorinated analogs. Investigated for applications in liquid crystals and polymers.[9] |

| Perfluorinated Biphenyl Carboxylic Acids | Multiple fluorine atoms saturating one or both phenyl rings. | Decafluorobiphenyl-4-carboxylic acid | Exhibit unique properties such as high thermal stability and chemical resistance. Used in specialized polymers and materials science applications.[10] |

| Propionic Acid Derivatives | A propionic acid moiety attached to the biphenyl core. | Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid)[11] | A well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][12] |

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of fluorinated biphenyl carboxylic acid derivatives is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction.[8][13] This palladium-catalyzed reaction forms a carbon-carbon bond between a fluorinated aryl halide and an arylboronic acid, offering a versatile and efficient route to these compounds.[13][14]

Experimental Protocol: Synthesis of 2'-Fluoro-biphenyl-4-carboxylic acid

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction for the synthesis of a monofluorinated biphenyl carboxylic acid derivative.

Materials:

-

(4-boronobenzoyl)boronic acid

-

1-bromo-2-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (4-boronobenzoyl)boronic acid (1.2 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent) in a 3:1 mixture of 1,4-dioxane and water.

-

Catalyst and Base Addition: Add potassium carbonate (2.0 equivalents) as the base. Purge the mixture with nitrogen or argon for 15 minutes to remove oxygen.

-

Palladium Catalyst: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the final product, 2'-fluoro-biphenyl-4-carboxylic acid, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Suzuki-Miyaura cross-coupling workflow.

Applications in Drug Discovery and Development

Fluorinated biphenyl carboxylic acid derivatives are a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3][15] The introduction of fluorine can enhance the potency and improve the pharmacokinetic profile of these drugs.[8]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Many fluorinated biphenyl carboxylic acid-based NSAIDs, such as Flurbiprofen, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: NSAID inhibition of the COX pathway.

A study on novel Flurbiprofen derivatives showed that the synthesized compounds exhibited significant anti-inflammatory and antioxidant activities.[12] Furthermore, some derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have shown potent anti-inflammatory activity with reduced ulcerogenic effects, which is a common side effect of NSAIDs.[11][16] This suggests that modifying the core structure can lead to safer and more effective anti-inflammatory agents.[11][16]

Beyond inflammation, these derivatives are being explored for other therapeutic applications, including as anticancer and antimicrobial agents.[3][7][15] The rigid biphenyl scaffold provides an excellent platform for designing molecules that can interact with various biological targets.[3]

Applications in Materials Science

The unique properties of fluorinated biphenyl carboxylic acids also make them valuable in materials science.[7] The introduction of fluorine can increase thermal stability, chemical resistance, and modify the electronic properties of polymers and liquid crystals.[9][10]

Table 2: Properties and Applications in Materials Science

| Property Enhanced by Fluorination | Application |

| Thermal Stability | High-performance polymers and coatings.[7] |

| Chemical Resistance | Protective coatings and chemically resistant materials.[7] |

| Dielectric Properties | Components in liquid crystal displays (LCDs) and other electronic devices.[9] |

| Optical Properties | Organic light-emitting diodes (OLEDs).[14] |

Future Directions and Conclusion

The field of fluorinated biphenyl carboxylic acid derivatives continues to be an active area of research. Future work will likely focus on the development of more selective and efficient synthetic methods.[17][18] In medicinal chemistry, the emphasis will be on designing derivatives with improved target specificity and reduced off-target effects, potentially leading to novel treatments for a range of diseases.[3] In materials science, the exploration of new fluorinated monomers will continue to drive the development of advanced materials with tailored properties.

References

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (2023, August 5). ACS Omega.

- Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)

- 2-Biphenyl-4'-fluoro-carboxylic acid. Chem-Impex.

- Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.

- A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Research Repository UCD.

- Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents | Request PDF.

- 2'-fluoro-biphenyl-4-carboxylic acid (C13H9FO2). PubChemLite.

- Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (2023). Zhidk. krist. ikh prakt. ispol'z. = Liq. Cryst. and their Appl., 23(4), 6–18.

- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- Novel synthesis of fluorinated molecules with potential in drug research developed. (2024, June 21). Christian-Albrechts-Universität zu Kiel.

- Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evalu

- 2'-Fluoro-biphenyl-4-carboxylic acid. PubChem.

- Anti-inflammatory/analgesic combination of alpha-fluoromethylhistidine and a selected non-steroidal anti-inflammatory drug (NSAID).

- 2-Fluorobiphenyl-4-carboxylic acid 97. Sigma-Aldrich.

- 3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid. BLDpharm.

- Synthesis of fluorinated biphenyls a (Guo et al., 2006).

- Synthesis of Fluorinated Aromatic Carboxylic Acids. Hokkaido University Researches.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.

- Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PMC.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 26). [Source not available].

- Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane | Request PDF.

- Theoretical studies on fluorin

- Pinfold, H., Greenland, C., Pattison, G., & Costantini, G. (2020). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 2'-fluoro-biphenyl-4-carboxylic acid (C13H9FO2) [pubchemlite.lcsb.uni.lu]

- 5. 2'-Fluoro-biphenyl-4-carboxylic acid | C13H9FO2 | CID 715022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2094-03-3|3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 9. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 15. ajgreenchem.com [ajgreenchem.com]

- 16. researchgate.net [researchgate.net]

- 17. News - Research in Germany [research-in-germany.org]

- 18. Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]

An In-depth Technical Guide to 4'-Chloro-3-fluoro-4-biphenylcarboxylic Acid and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The biphenyl carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules, thereby enhancing their drug-like characteristics. This technical guide provides a comprehensive overview of 4'-chloro-3-fluoro-4-biphenylcarboxylic acid and its closely related isomers. We will delve into its chemical identity, explore robust synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, and discuss its potential applications in drug discovery, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs.

Nomenclature and Structural Elucidation

The precise nomenclature of substituted biphenyls is critical for unambiguous scientific communication. The topic of this guide, 4'-chloro-3-fluoro-4-biphenylcarboxylic acid , specifies a biphenyl core with three substituents: a carboxylic acid group at the 4-position of one phenyl ring, a fluorine atom at the 3-position of the same ring, and a chlorine atom at the 4'-position of the second phenyl ring.

It is important to distinguish this specific isomer from its close relatives, which may exhibit different biological and chemical properties. For instance, 4'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1179618-11-1), a commercially available analog, has a different substitution pattern on the fluorinated ring.[2] A common synonym for this analog is 5-(4-Chlorophenyl)-2-fluorobenzoic acid .[2]

For the purpose of this guide, we will focus on the synthetic and conceptual framework applicable to this class of compounds, using 4'-chloro-3-fluoro-4-biphenylcarboxylic acid as the primary example.

Physicochemical Properties

| Property | Predicted Value | Unit |

| Molecular Weight | 250.65 | g/mol |

| LogP (Octanol-Water Partition Coefficient) | 4.06 | |

| pKa (acidic) | 2.93 | |

| Boiling Point | 346 - 352 | °C |

| Melting Point | 178 | °C |

| Water Solubility | 2.62e-4 | g/L |

Data for 3'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid, a close isomer, is presented for illustrative purposes.[3]

The presence of the chlorine and fluorine atoms significantly influences the molecule's lipophilicity and electronic properties. The electron-withdrawing nature of the halogens can impact the acidity of the carboxylic acid group and modulate interactions with biological targets.[4]

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two phenyl rings is the cornerstone of synthesizing biphenyl carboxylic acids. The Suzuki-Miyaura cross-coupling reaction stands out as the most versatile and widely adopted method for this purpose due to its high efficiency, tolerance of various functional groups, and relatively mild reaction conditions.[1][5]

The reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[1] For the synthesis of 4'-chloro-3-fluoro-4-biphenylcarboxylic acid, two primary retrosynthetic routes can be envisioned:

-

Route A: Coupling of 4-bromo-2-fluorobenzoic acid with 4-chlorophenylboronic acid.

-

Route B: Coupling of 4-chloro-1-iodobenzene with 3-fluoro-4-(dihydroxyboranyl)benzoic acid.

Route A is often preferred due to the commercial availability and stability of the starting materials.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromo-2-fluorobenzoic acid) to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diaryl-palladium(II) complex. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 4'-chloro-3-fluoro-4-biphenylcarboxylic acid via the Suzuki-Miyaura cross-coupling.

Caption: General workflow for the synthesis of 4'-chloro-3-fluoro-4-biphenylcarboxylic acid.

Applications in Research and Drug Development

Biphenyl carboxylic acid derivatives are considered "privileged scaffolds" in medicinal chemistry because they can interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and Diflunisal are based on this core structure.[6]

The introduction of chloro and fluoro substituents can significantly enhance the therapeutic potential of the parent molecule:

-

Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.[4]

-

Metabolic Blocking: Fluorine atoms can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of the drug.[7]

-

Enhanced Binding Affinity: The strong C-F bond and the high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can improve binding affinity and potency.[7]

-

Conformational Control: The presence of halogens can influence the preferred conformation of the biphenyl rings, which can be crucial for optimal binding to a target protein.

Given these properties, 4'-chloro-3-fluoro-4-biphenylcarboxylic acid and its analogs are promising candidates for investigation in various therapeutic areas, including:

-

Oncology: Many biphenyl derivatives have shown potent anticancer activity.[6]

-

Anti-inflammatory Agents: As analogs of existing NSAIDs, they are prime candidates for the development of new anti-inflammatory drugs.[1]

-

Antimicrobial Agents: The biphenyl scaffold has been explored for the development of new antibacterial and antifungal compounds.[8][9]

Conceptual Role in Drug Discovery

The following diagram illustrates the central role of the chloro-fluoro-biphenylcarboxylic acid scaffold in the drug discovery process.

Caption: Conceptual role of the substituted biphenyl scaffold in drug discovery.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This section provides a detailed, step-by-step protocol for the synthesis of a representative chloro-fluoro-biphenylcarboxylic acid via a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 4'-chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Materials:

-

5-Bromo-2-fluorobenzoic acid (1.0 eq)

-

(4-Chlorophenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water (deionized)

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-bromo-2-fluorobenzoic acid (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: Bubble argon or nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate (2x) to remove non-acidic impurities.

-

Carefully acidify the aqueous layer to pH 2-3 with 2M HCl. A precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4'-chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The 4'-chloro-3-fluoro-4-biphenylcarboxylic acid scaffold and its analogs represent a class of compounds with significant potential in drug discovery and materials science. Their synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. The strategic incorporation of chlorine and fluorine atoms provides a powerful means to fine-tune the physicochemical and pharmacological properties of these molecules. This guide has provided a comprehensive overview of the synthesis, properties, and potential applications of this important class of compounds, offering a solid foundation for researchers and scientists working in this field.

References

-

ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

-

ProQuest. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

-

PubMed. (2010, May 15). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. [Link]

-

Royal Society of Chemistry. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. [Link]

-

ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

-

Arabian Journal of Chemistry. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. [Link]

-

PubChem. (n.d.). 4-Biphenylcarboxylic acid, 4'-chloro-. [Link]

-

PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

EPA. (n.d.). 3'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

UCD Research Repository. (n.d.). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. [Link]

-

Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

Solubility Profiling of 4-(4-Chlorophenyl)-3-fluorobenzoic Acid in DMSO

A Technical Guide for Stock Preparation and Assay Optimization

Executive Summary

This guide provides a technical framework for solubilizing, storing, and utilizing 4-(4-Chlorophenyl)-3-fluorobenzoic acid in dimethyl sulfoxide (DMSO). While specific empirical saturation data for this fluorinated biaryl intermediate is limited in public repositories, its structural physicochemical profile (lipophilic, ionizable weak acid) dictates clear solubility behaviors.

Key Takeaway: This compound exhibits high solubility in anhydrous DMSO (typically >50 mg/mL) but presents a significant risk of "crash-out" precipitation upon dilution into aqueous buffers. Successful application in biological assays requires strict adherence to the "Intermediate Dilution Step" protocol outlined below.

Physicochemical Profile & Solubility Mechanics

Understanding the molecule's structure is the first step to mastering its solubility.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₃H₈ClFO₂ | Hydrophobic core with polar tail. |

| Molecular Weight | ~250.65 g/mol | Small molecule; favorable kinetics. |

| LogP (Predicted) | ~3.8 – 4.2 | Highly lipophilic. Poor water solubility (<0.1 mg/mL).[1] |

| pKa (Acid) | ~3.8 – 4.0 | Ionized at physiological pH (7.4), but neutral in DMSO. |

| H-Bond Donors | 1 (Carboxylic Acid) | Forms strong H-bonds with DMSO oxygen. |

| Crystal Lattice | Biaryl rings may require sonication to disrupt packing. |

The DMSO Interaction Mechanism

DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor. The carboxylic acid proton of 4-(4-Chlorophenyl)-3-fluorobenzoic acid donates a hydrogen bond to the sulfoxide oxygen of DMSO. Simultaneously, the hydrophobic biphenyl core interacts with the methyl groups of DMSO via van der Waals forces. This dual interaction mechanism typically allows for stock concentrations significantly higher than those achievable in protic solvents like ethanol.

Protocol: Stock Solution Preparation

Objective: Create a stable 50 mM master stock solution.

Reagents & Equipment[1][2][3][4]

-

Compound: 4-(4-Chlorophenyl)-3-fluorobenzoic acid (Solid).[2]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Water content >0.1% in DMSO can significantly lower solubility.

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

-

Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz).

Step-by-Step Workflow

-

Gravimetric Analysis: Weigh approximately 12.5 mg of the compound into the amber vial. Record the exact mass to 0.01 mg precision.

-

Volume Calculation: Calculate the required DMSO volume to achieve 50 mM.

Example: For 12.53 mg: -

Solvation: Add the calculated volume of anhydrous DMSO to the center of the vial.

-

Disruption: Vortex vigorously for 30 seconds.

-

Sonication: If visible particles remain, sonicate for 5–10 minutes.

-

Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation or saturation.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for determining solubility limits and handling "stubborn" solids.

Figure 1: Decision tree for solubilization. Note the loop for dilution if saturation is reached at 50 mM.

Biological Application: The "Crash-Out" Risk

The most common failure mode with lipophilic biaryl acids is precipitation when the DMSO stock is added to aqueous culture media.

The Mechanism of Precipitation

When a DMSO stock (highly non-polar environment) is introduced to water (highly polar), the solvent power drops exponentially. For a compound with LogP ~4.0, the "solubility cliff" is steep. Direct addition of high-concentration stock to media often results in micro-precipitation —invisible to the naked eye but devastating to assay reproducibility (false negatives).

The "Intermediate Dilution" Strategy

Never dilute directly from 50 mM stock to the assay well (e.g., 10 µM final). Use an intermediate step.

Protocol:

-

Master Stock: 50 mM in 100% DMSO.

-

Intermediate Stock: Dilute 1:20 into culture media (or buffer) to create a 2.5 mM solution (5% DMSO).

-

Check: Vortex immediately. If cloudy, the compound has crashed.

-

Remedy: If 2.5 mM crashes, create the intermediate in 100% DMSO (e.g., 1 mM in DMSO) before the final step.

-

-

Final Assay Concentration: Dilute the Intermediate Stock into the assay plate to reach 10 µM (Final DMSO < 0.5%).

Figure 2: Dilution workflow highlighting the critical intermediate step where precipitation risk is highest.

Storage & Stability

-

Hygroscopicity: DMSO is hygroscopic. It will absorb water from the atmosphere. Water accumulation shifts the polarity index, causing the lipophilic benzoic acid to crystallize inside the vial over time.

-

Temperature: Store stocks at -20°C .

-

Freeze-Thaw: Upon thawing, always vortex . A concentration gradient can form during freezing (cryoconcentration). If crystals are observed, heat to 37°C and vortex until clear before use.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235210, 4-(4-Chlorophenyl)-3-fluorobenzoic acid. Retrieved from [Link]

- Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

- Di, L., & Kerns, E. H. (2015).Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Source for DMSO "Crash-out" phenomena).

-

Gaylord Chemical. DMSO Solubility Data Bulletin. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(4-chlorophenyl)-3-fluorobenzoic acid | CAS#:1261904-48-6 | Chemsrc [chemsrc.com]

- 3. ThermoML:J. Chem. Eng. Data 2007, 52, 1, 298-300 [trc.nist.gov]

- 4. Syntheses, structures and properties of group 12 element (Zn, Cd, Hg) coordination polymers with a mixed-functional phosphonate-biphenyl-carboxylate l ... - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00587J [pubs.rsc.org]

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-3-fluorobenzoic Acid: A Key Building Block for Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-3-fluorobenzoic acid, a halogenated biphenyl carboxylic acid, has emerged as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its unique structural features—a biphenyl core functionalized with both chloro and fluoro substituents—confer specific physicochemical properties that make it a valuable building block in the design of novel compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on the scientific principles that underpin its utility.

The strategic placement of a chlorine atom on one phenyl ring and a fluorine atom on the other, ortho to the carboxylic acid group, creates a molecule with a distinct electronic and conformational profile. The presence of halogens can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic properties, making this compound a compelling starting point for drug discovery programs.[1][2]

Chemical Identity and Properties

A precise understanding of the molecular structure and its identifiers is fundamental for any scientific investigation.

SMILES: O=C(O)C1=CC(C2=CC=C(Cl)C=C2)=C(F)C=C1

InChIKey: SWHZDPTBGOZJMI-UHFFFAOYSA-N

The IUPAC name for this compound is 4'-chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

A summary of its key computed physicochemical properties is presented in the table below. These parameters are crucial for predicting its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 250.65 g/mol | ChemScene |

| Molecular Formula | C₁₃H₈ClFO₂ | ChemScene |

| XLogP3 | 4.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | ChemScene |

| Hydrogen Bond Acceptor Count | 2 | ChemScene |

| Rotatable Bond Count | 2 | ChemScene |

| Topological Polar Surface Area | 37.3 Ų | ChemScene |

These properties suggest that 4-(4-Chlorophenyl)-3-fluorobenzoic acid possesses moderate lipophilicity, a characteristic often sought in drug candidates to facilitate passage through biological membranes.

Synthesis and Mechanistic Insights

The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. The most prevalent and efficient method for synthesizing 4-(4-Chlorophenyl)-3-fluorobenzoic acid and its analogs is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6][7]

The Suzuki-Miyaura Coupling Approach

This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide. The versatility and functional group tolerance of this reaction make it ideal for the synthesis of complex biaryl systems.

The logical retrosynthetic disconnection for 4-(4-Chlorophenyl)-3-fluorobenzoic acid points to two primary starting materials: a substituted halobenzoic acid and a substituted phenylboronic acid.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4'-Chloro-3-fluoro-4-biphenylcarboxylic Acid

Introduction

4'-Chloro-3-fluoro-4-biphenylcarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its biphenyl scaffold, substituted with a carboxylic acid, a fluorine atom, and a chlorine atom, provides a versatile platform for further chemical modifications. This document provides a comprehensive guide to the palladium-catalyzed synthesis of this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures.[1][2] This reaction is favored for its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.[1][2][3]

Theoretical Framework: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of 4'-chloro-3-fluoro-4-biphenylcarboxylic acid is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, (4-chlorophenyl)boronic acid) with an organic halide (4-bromo-2-fluorobenzoic acid).[4][5][6] The catalytic cycle, a cornerstone of this transformation, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

The Catalytic Cycle

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (4-bromo-2-fluorobenzoic acid) to a palladium(0) complex. This step forms a palladium(II) intermediate. The choice of phosphine ligands is crucial as they increase the electron density on the palladium center, facilitating this step.[3][4]

-

Transmetalation: In this key step, the organic group from the organoboron species ((4-chlorophenyl)boronic acid) is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer.[4][5][8][9]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[4][6] The use of bulky phosphine ligands can accelerate this step.[3]

Mechanistic Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 4'-chloro-3-fluoro-4-biphenylcarboxylic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 4-Bromo-2-fluorobenzoic acid | ≥97% | Commercially Available | 112704-79-7 | Key starting material.[10] |

| (4-Chlorophenyl)boronic acid | ≥98% | Commercially Available | 1679-18-1 | Coupling partner.[11] |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | 3375-31-3 | Palladium source. |

| Tricyclohexylphosphine (PCy₃) | Ligand Grade | Commercially Available | 2622-14-2 | Bulky phosphine ligand.[12] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 | Base. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | 123-91-1 | Solvent. |

| Deionized Water | High Purity | In-house | 7732-18-5 | Co-solvent. |

| Diethyl Ether | ACS Grade | Commercially Available | 60-29-7 | For extraction. |

| Hydrochloric Acid (HCl) | 2 M solution | Commercially Available | 7647-01-0 | For acidification. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available | 7487-88-9 | Drying agent. |

| Argon (Ar) | High Purity | Gas Supplier | 7440-37-1 | Inert gas. |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas (Argon) supply with bubbler

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 4-(4-Chlorophenyl)-3-fluorobenzoic acid as a Pharmaceutical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)-3-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The strategic placement of the chloro and fluoro substituents on the biphenyl scaffold makes this molecule a valuable building block in medicinal chemistry. This document details a proposed synthetic route, purification protocols, and in-depth analytical methodologies for the characterization and quality control of 4-(4-Chlorophenyl)-3-fluorobenzoic acid.

Introduction and Significance

4-(4-Chlorophenyl)-3-fluorobenzoic acid belongs to the class of biphenyl carboxylic acids, which are prevalent structural motifs in a wide range of biologically active molecules. The biphenyl core provides a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. The presence of halogen atoms, specifically chlorine and fluorine, can significantly modulate the physicochemical properties of the molecule, including lipophilicity, metabolic stability, and binding affinity to target proteins. As such, this compound serves as a crucial starting material for the synthesis of potential anti-inflammatory, analgesic, and anti-cancer agents.

The synthesis and purification of this intermediate with high purity are critical for its successful application in multi-step pharmaceutical manufacturing. This guide provides detailed protocols and the scientific rationale behind the chosen methodologies to ensure reproducibility and high-quality outcomes in a research and development setting.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The most direct and widely employed method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 4-(4-Chlorophenyl)-3-fluorobenzoic acid, a proposed route involves the coupling of 4-bromo-3-fluorobenzoic acid with 4-chlorophenylboronic acid.

Reaction Scheme

Caption: Proposed synthesis of 4-(4-Chlorophenyl)-3-fluorobenzoic acid via Suzuki-Miyaura coupling.

Rationale for Reagent Selection

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used, efficient catalyst for Suzuki couplings. Alternatively, a combination of a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand can be employed.

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center[1].

-

Solvent System: A two-phase solvent system, such as toluene and water, is often used to dissolve both the organic-soluble reactants and the inorganic base.

Detailed Synthetic Protocol

Materials:

-

4-bromo-3-fluorobenzoic acid

-

4-chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-fluorobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude 4-(4-Chlorophenyl)-3-fluorobenzoic acid can be purified by recrystallization to obtain a product of high purity suitable for pharmaceutical applications.

Materials:

-

Crude 4-(4-Chlorophenyl)-3-fluorobenzoic acid

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

If turbidity persists, add a small amount of hot ethanol until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified product in a vacuum oven.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized 4-(4-Chlorophenyl)-3-fluorobenzoic acid.

Analytical Workflow

Caption: Analytical workflow for the quality control of 4-(4-Chlorophenyl)-3-fluorobenzoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the method of choice for determining the purity of benzoic acid derivatives due to its accuracy and reliability[2].

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Standard system with pump, autosampler, column oven, and UV/DAD detector |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (Gradient elution) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Protocol:

-

Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Degas both solutions before use.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 4-(4-Chlorophenyl)-3-fluorobenzoic acid in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standards to generate a calibration curve. Inject the sample and identify the main peak by comparing its retention time with the reference standard. Calculate the purity based on the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities. For carboxylic acids, derivatization is often required to increase volatility.

Derivatization (Silylation):

-

Accurately weigh a small amount of the sample into a vial.

-

Add a suitable solvent (e.g., pyridine or DMF) and a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC-MS System | Standard GC with a mass selective detector |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Split/Splitless |

| Oven Program | Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 300 °C) |

| MS Mode | Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500 |

Data Analysis:

-

Identify the main peak corresponding to the silylated derivative of the product.

-

Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

A broad singlet in the downfield region (>13 ppm) corresponding to the carboxylic acid proton.

-

A series of doublets and multiplets in the aromatic region (7-8.5 ppm) corresponding to the protons on the two phenyl rings. The fluorine atom will cause characteristic splitting of adjacent proton signals.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

A signal for the carboxylic carbon around 166-168 ppm.

-

Multiple signals in the aromatic region (115-165 ppm). The carbons bonded to fluorine will show large C-F coupling constants.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. For 4-(4-Chlorophenyl)-3-fluorobenzoic acid (C₁₃H₈ClFO₂), the expected molecular weight is approximately 250.02 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a characteristic feature in the mass spectrum.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

- BenchChem. (2025). Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds.

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Fluorinated Biphenyl Scaffolds for Drug Discovery

Introduction: The Strategic Imperative of Fluorine in Biphenyl Scaffolds

The biphenyl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility allows for optimal binding to a wide array of biological targets. The strategic incorporation of fluorine into this scaffold has become a cornerstone of modern drug discovery, offering a powerful tool to modulate key molecular properties.[1][2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its transformative impact.[2]

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow medicinal chemists to fine-tune a drug candidate's profile in several critical ways:[2][3][4]

-

Metabolic Stability: The exceptional strength of the carbon-fluorine bond can block sites susceptible to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][4][5]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein through hydrogen bonds and dipole-dipole interactions.[3][4]

-

Physicochemical Properties: The introduction of fluorine can modulate a molecule's lipophilicity (logP) and acidity (pKa), which in turn influences its solubility, membrane permeability, and overall pharmacokinetic profile.[1][4]

-

Conformational Control: Fluorine substitution can influence the preferred conformation of the biphenyl rings, locking the molecule into a more bioactive shape.[1]

This guide provides a detailed overview of the primary synthetic strategies for preparing fluorinated biphenyl scaffolds, with a focus on practical, field-proven protocols and the underlying rationale for their application in a drug discovery context.

Core Synthetic Strategies for Fluorinated Biphenyls